![molecular formula C10H10O3 B1432726 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 31468-94-7](/img/structure/B1432726.png)
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
“4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The molecular formula of this compound is C10H10O3 .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods offer chemoselectivity, good substrate/functional group compatibility, and high yield .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” consists of a benzofuran ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position .
Chemical Reactions Analysis
Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, can undergo various chemical reactions. For instance, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .
Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is 178.18 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Anticancer Applications
Benzofuran derivatives, including compounds like 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, have shown significant potential in cancer treatment. Studies have demonstrated that certain substituted benzofurans can inhibit the growth of various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer with varying inhibition rates .
Antimicrobial Activity
The structure of benzofuran compounds plays a crucial role in their antimicrobial efficacy. Specifically, substitutions at the 4-position of the benzofuran ring, such as halogens or hydroxyl groups, can enhance antimicrobial activity .
Selective Inhibition Properties
Benzofuran derivatives have been studied for their selective inhibition properties. For instance, certain compounds have shown significant antiproliferative activity and selective inhibition of HIF-1, which is a therapeutic target in hypoxia-related diseases .
Synthesis Strategies
The synthesis of 2,3-dihydrobenzofurans is a key area of research due to their potential applications. Various synthetic approaches have been developed and classified based on the key bonds formed during the synthesis process .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets leading to changes that result in their biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Future Directions
Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new therapeutic agents based on these compounds .
properties
IUPAC Name |
4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKQAXYFBWEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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